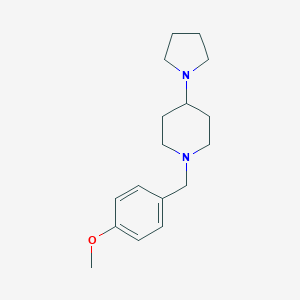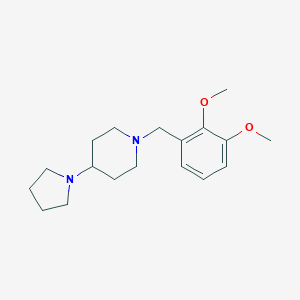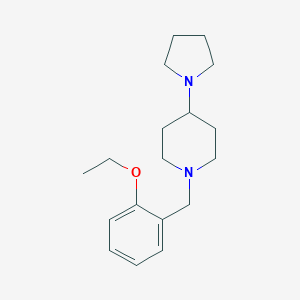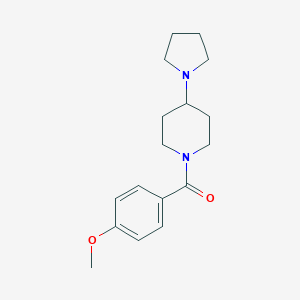
5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one, also known as CEP-33779, is a small molecule inhibitor of the transcription factor nuclear factor kappa B (NF-κB). NF-κB is a key regulator of inflammation, immune response, and cell survival, and its dysregulation has been implicated in a variety of diseases, including cancer, inflammatory disorders, and autoimmune diseases. CEP-33779 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
作用机制
5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one inhibits the activity of NF-κB by binding to the subunit p65 and preventing its translocation to the nucleus, where it regulates the expression of genes involved in inflammation, immune response, and cell survival. By inhibiting NF-κB, 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one reduces the production of pro-inflammatory cytokines, chemokines, and adhesion molecules, and enhances the activity of immune cells such as T cells and natural killer cells.
Biochemical and Physiological Effects:
5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have a variety of biochemical and physiological effects in preclinical studies. In cancer, 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to induce cell cycle arrest and apoptosis, inhibit angiogenesis and metastasis, and enhance the immune response against tumors. In inflammatory disorders, 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to reduce the infiltration of immune cells into inflamed tissues, inhibit the production of inflammatory mediators, and promote tissue repair. In autoimmune diseases, 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the activation of autoreactive T and B cells, reduce the production of autoantibodies, and promote the activity of regulatory T cells.
实验室实验的优点和局限性
5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good solubility and stability. It has been extensively studied in preclinical models and has shown promising results as a potential therapeutic agent for cancer, inflammatory disorders, and autoimmune diseases. However, there are also limitations to its use in lab experiments. Its mechanism of action is not fully understood, and there may be off-target effects that could affect the interpretation of results. In addition, its efficacy and safety in humans have not been fully established, and further studies are needed to determine its potential for clinical use.
未来方向
There are several future directions for research on 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one. One area of interest is the development of more potent and selective inhibitors of NF-κB that could have improved efficacy and safety profiles. Another area of interest is the identification of biomarkers that could predict response to 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one and guide patient selection for clinical trials. Additionally, further studies are needed to elucidate the mechanism of action of 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one and its potential for combination therapy with other agents. Overall, 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one represents a promising avenue for the development of novel therapies for cancer, inflammatory disorders, and autoimmune diseases.
合成方法
The synthesis of 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been described in several publications. One method involves the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form 5-(3,4-dimethoxyphenyl)-1,3-dioxane-4,6-dione. This intermediate is then reacted with 4-methoxybenzoyl chloride and 2-hydroxyethylamine to form 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one.
科学研究应用
5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been studied extensively in preclinical models of cancer, inflammatory disorders, and autoimmune diseases. In cancer, 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the growth and survival of various cancer cell lines, including breast, prostate, and colon cancer cells. It has also been shown to enhance the anti-tumor effects of chemotherapy and radiation therapy. In inflammatory disorders, 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to reduce inflammation and tissue damage in models of rheumatoid arthritis, inflammatory bowel disease, and psoriasis. In autoimmune diseases, 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the production of autoantibodies and reduce disease severity in models of lupus and multiple sclerosis.
属性
产品名称 |
5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
分子式 |
C22H23NO7 |
分子量 |
413.4 g/mol |
IUPAC 名称 |
(4E)-5-(3,4-dimethoxyphenyl)-1-(2-hydroxyethyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H23NO7/c1-28-15-7-4-13(5-8-15)20(25)18-19(23(10-11-24)22(27)21(18)26)14-6-9-16(29-2)17(12-14)30-3/h4-9,12,19,24-25H,10-11H2,1-3H3/b20-18+ |
InChI 键 |
CLNQAVONTQMAAY-CZIZESTLSA-N |
手性 SMILES |
COC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCO)C3=CC(=C(C=C3)OC)OC)/O |
SMILES |
COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCO)C3=CC(=C(C=C3)OC)OC)O |
规范 SMILES |
COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCO)C3=CC(=C(C=C3)OC)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}-1H-indole](/img/structure/B246968.png)





